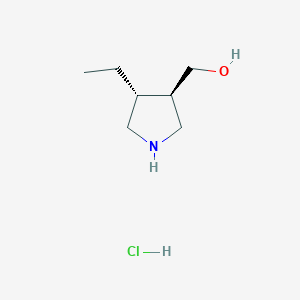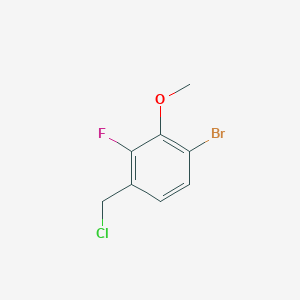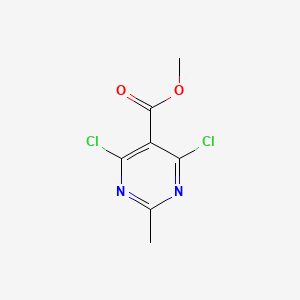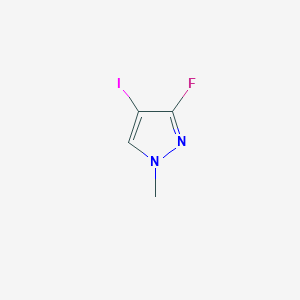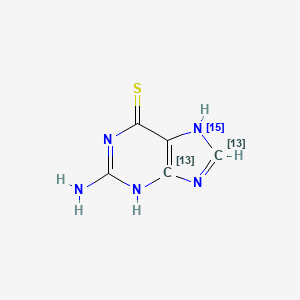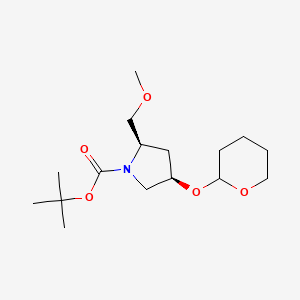
tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: is a complex organic compound often used in synthetic chemistry. It features a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine.
Protection of Hydroxyl Group: The hydroxyl group is protected using a tetrahydropyranyl (THP) group. This is achieved by reacting the compound with dihydropyran in the presence of an acid catalyst.
Formation of tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or thioethers.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays.
Medicine
Pharmaceutical research utilizes this compound in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For instance, in biochemical assays, it may bind to enzyme active sites, inhibiting or modifying their activity. The tetrahydropyran and pyrrolidine rings provide structural rigidity, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(methoxymethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate offers a unique combination of functional groups that enhance its versatility in chemical reactions. The presence of both a methoxymethyl group and a tetrahydropyran ring allows for a broader range of chemical modifications, making it more adaptable for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
CAS 编号 |
114676-70-9 |
|---|---|
分子式 |
C16H29NO5 |
分子量 |
315.40 g/mol |
IUPAC 名称 |
tert-butyl (2R,4R)-2-(methoxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO5/c1-16(2,3)22-15(18)17-10-13(9-12(17)11-19-4)21-14-7-5-6-8-20-14/h12-14H,5-11H2,1-4H3/t12-,13-,14?/m1/s1 |
InChI 键 |
SEYZQPGVYKTGRX-ZFXTZCCVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)OC2CCCCO2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)OC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
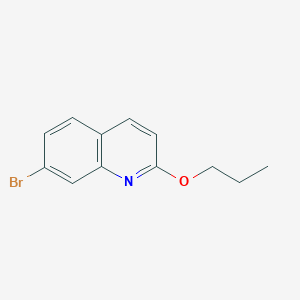
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
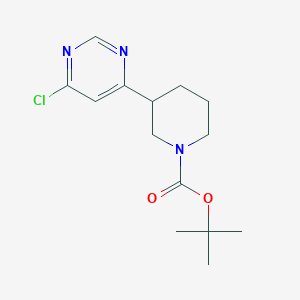
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
